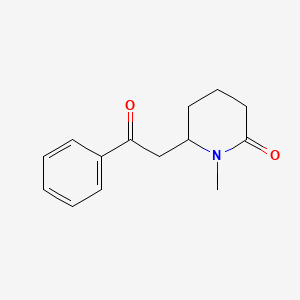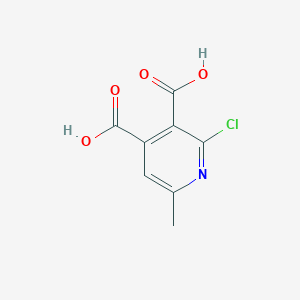
1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties
Méthodes De Préparation
The synthesis of 1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylglyoxal hydrate under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Analyse Des Réactions Chimiques
1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-6-(2-oxo-2-phenylethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperine: Known for its antioxidant properties and use in traditional medicine.
Evodiamine: Studied for its anticancer and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and wide range of applications make it a valuable subject of study in medicinal chemistry and beyond.
Propriétés
Numéro CAS |
88460-88-2 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-methyl-6-phenacylpiperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-15-12(8-5-9-14(15)17)10-13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Clé InChI |
DDWCJXGULYUCJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCCC1=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)


![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)










